N-allylpyrido[3,4-d]pyrimidin-4-amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-prop-2-enylpyrido[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-4-12-10-8-3-5-11-6-9(8)13-7-14-10/h2-3,5-7H,1,4H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYVYXHFZBAONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC2=C1C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Allylpyrido 3,4 D Pyrimidin 4 Amine and Its Analogues
Strategies for Pyrido[3,4-d]pyrimidine (B3350098) Ring System Construction
The formation of the bicyclic pyrido[3,4-d]pyrimidine core is a critical step in the synthesis of the target molecule. Various synthetic strategies have been developed to efficiently construct this heterocyclic system.
Cyclocondensation Reactions for Core Formation
Cyclocondensation reactions represent a fundamental approach to building the pyrido[3,4-d]pyrimidine skeleton. This method typically involves the reaction of a suitably substituted pyridine (B92270) derivative with a reagent that provides the necessary atoms to form the fused pyrimidine (B1678525) ring. A common strategy is the thermal cyclocondensation of an aminopyridine derivative, such as ethyl 3-amino-2-chloroisonicotinate, with a source of the pyrimidine ring atoms, like chloroformamidine (B3279071) hydrochloride. nih.gov This process, often carried out at elevated temperatures, leads to the formation of the fused ring system in a single step.
Another example involves the condensation of 3-aminopicolinamide derivatives with appropriate carbonyl compounds or their equivalents. The specific choice of reactants and conditions can be tailored to introduce various substituents on the resulting pyrido[3,4-d]pyrimidine core.
Table 1: Examples of Cyclocondensation Reactions for Pyrido[3,4-d]pyrimidine Synthesis
| Starting Pyridine Derivative | Reagent | Conditions | Product |
| Ethyl 3-amino-2-chloroisonicotinate | Chloroformamidine hydrochloride | Thermal | 2-amino-8-chloropyrido[3,4-d]pyrimidin-4-ol |
| 3-Aminopicolinamide | Diethyl carbonate | Base | Pyrido[3,4-d]pyrimidine-2,4-dione |
| 3-Aminopicolinonitrile | Formamide | High Temperature | Pyrido[3,4-d]pyrimidin-4-amine |
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis and functionalization of the pyrido[3,4-d]pyrimidine system. This approach is particularly useful for introducing substituents at the C4 position. The strategy typically begins with a precursor that has a good leaving group, most commonly a chlorine atom, at the C4 position. This 4-chloropyrido[3,4-d]pyrimidine (B156109) intermediate can then react with various nucleophiles to displace the chloride and form a new bond. nih.gov
For the synthesis of N-allylpyrido[3,4-d]pyrimidin-4-amine, allylamine (B125299) can be used as the nucleophile to react with the 4-chloro precursor. This reaction is often facilitated by the presence of a base to neutralize the HCl generated during the substitution. The reactivity of the C4 position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.
Transition Metal-Catalyzed Cross-Coupling Methods (e.g., Palladium-mediated Reactions, Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as versatile methods for the construction of carbon-carbon and carbon-heteroatom bonds in the synthesis of pyrido[3,4-d]pyrimidine analogues. These reactions typically involve the coupling of a halogenated or triflated pyrido[3,4-d]pyrimidine with a suitable coupling partner, such as a boronic acid or an amine. nih.gov
While not a direct route to this compound, these methods are invaluable for creating a diverse library of analogues with various substituents on the core ring system. For instance, a 4-chloropyrido[3,4-d]pyrimidine can be coupled with an appropriate boronic acid to introduce an aryl or alkyl group at the C4 position.
Incorporation of the N-allyl Moiety: Direct Alkylation and Other Functionalization Pathways
The introduction of the N-allyl group is a key step in the synthesis of the target compound. The most direct conceptual approach is the N-alkylation of a pre-existing 4-aminopyrido[3,4-d]pyrimidine. This would involve reacting the amino group with an allylating agent, such as allyl bromide or allyl chloride, in the presence of a base. However, a significant challenge in the direct alkylation of heteroaromatic amines is the potential for over-alkylation, leading to a mixture of mono- and di-alkylated products. The nucleophilicity of the initially formed secondary amine can be comparable to or even greater than the starting primary amine, making selective mono-allylation difficult to control.
A more controlled and widely employed strategy for introducing the N-allyl moiety is through the nucleophilic aromatic substitution (SNAr) reaction on a 4-halopyrido[3,4-d]pyrimidine intermediate, as mentioned previously. This pathway involves the reaction of a 4-chloropyrido[3,4-d]pyrimidine with allylamine. This method offers better control over the regioselectivity and stoichiometry of the reaction, leading to the desired N-allyl product in higher yields and purity.
Table 2: Comparison of Methods for N-allyl Moiety Incorporation
| Method | Description | Advantages | Disadvantages |
| Direct Alkylation | Reaction of 4-aminopyrido[3,4-d]pyrimidine with an allyl halide. | Atom economical. | Potential for over-alkylation, leading to mixtures of products. |
| SNAr Reaction | Reaction of a 4-chloropyrido[3,4-d]pyrimidine with allylamine. | High regioselectivity and control over the reaction. | Requires the synthesis of the 4-chloro precursor. |
Synthesis of Precursor Intermediates for this compound
The synthesis of this compound relies on the availability of key precursor intermediates. A crucial starting material for many synthetic routes is 2-amino-4-picoline. nih.gov Through a series of functional group transformations, this simple pyridine derivative can be converted into a more complex intermediate suitable for the construction of the fused pyrimidine ring.
A typical synthetic sequence starting from 2-amino-4-picoline involves nitration to introduce a nitro group at the 3-position of the pyridine ring. The resulting 4-methyl-3-nitropyridin-2-amine can then undergo further modifications. For instance, the amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction, followed by chlorination and subsequent oxidation of the methyl group to a carboxylic acid. This multi-step process yields a highly functionalized pyridine derivative that can be used in cyclocondensation reactions to form the pyrido[3,4-d]pyrimidine core. nih.gov
Another important class of precursors are 3-aminopicolinonitrile derivatives. These compounds contain the necessary ortho-amino and cyano functionalities on the pyridine ring, which can be readily cyclized with various one-carbon synthons to form the pyrimidine ring of the pyrido[3,4-d]pyrimidine system.
Regioselective Synthesis and Control in Derivative Formation
Regioselectivity is a critical consideration in the synthesis of this compound and its derivatives, particularly when introducing substituents onto the heterocyclic core. The inherent electronic properties of the pyrido[3,4-d]pyrimidine ring system dictate the preferred positions for both electrophilic and nucleophilic attack.
In the context of SNAr reactions, the C4 position of the pyrido[3,4-d]pyrimidine ring is generally more susceptible to nucleophilic attack than the C2 position. This is due to the greater electron deficiency at C4, which is influenced by the adjacent nitrogen atoms in both the pyridine and pyrimidine rings. This inherent regioselectivity is exploited in the synthesis of 4-substituted analogues, including the target N-allyl derivative, by using a 4-chloro intermediate.
When considering direct alkylation of a 4-aminopyrido[3,4-d]pyrimidine, regioselectivity at the exocyclic amino group versus the ring nitrogen atoms must also be considered. While N-alkylation of the exocyclic amino group is generally favored, the reaction conditions can influence the outcome. The use of appropriate bases and solvents can help to control the regioselectivity and minimize side reactions.
Advanced Purification and Isolation Techniques for this compound
The purification and isolation of this compound from the reaction mixture are critical to obtaining a product of high purity. Given the basic nature of the amine functionality, specialized chromatographic techniques are often necessary to achieve effective separation.
Standard silica (B1680970) gel column chromatography can be challenging due to the strong interaction between the basic amine groups and the acidic silanol (B1196071) groups on the silica surface. This interaction can lead to poor separation, tailing of peaks, and even irreversible adsorption of the product onto the stationary phase. biotage.com To mitigate these issues, several advanced techniques can be employed. One common approach is to modify the mobile phase by adding a small amount of a competing amine, such as triethylamine (B128534) or ammonia. These additives neutralize the acidic sites on the silica gel, reducing the unwanted interactions and allowing for better elution of the target compound. biotage.com
An alternative and often more effective method is the use of an amine-functionalized stationary phase. In this technique, the silica gel is chemically modified to have amino groups on its surface. This amine-based stationary phase minimizes the strong acid-base interactions with the analyte, leading to improved peak shape and more efficient separation. This approach often allows for the use of simpler solvent systems, such as hexane/ethyl acetate (B1210297) gradients, without the need for amine additives in the mobile phase. biotage.com
For achieving very high purity, preparative high-performance liquid chromatography (HPLC) is a powerful tool. This technique utilizes high-pressure pumps to pass the sample through a column packed with a stationary phase, allowing for very fine separations. Both normal-phase and reverse-phase HPLC can be adapted for the purification of this compound.
Beyond chromatography, other purification methods can be utilized. Solid-phase extraction (SPE) can be an effective preliminary purification step to remove major impurities. nih.govnih.gov Another technique involves the temporary formation of a salt. By treating the crude product mixture with an acid, such as trichloroacetic acid (TCA), the basic this compound can be selectively precipitated as its salt, leaving non-basic impurities in the solution. The purified salt can then be isolated by filtration and the free amine can be regenerated by treatment with a base. beilstein-journals.org
Crystallization is often the final step in the purification process to obtain a highly pure, crystalline solid. The choice of solvent is crucial for successful crystallization and is determined empirically.
Table 2: Comparison of Purification Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| Modified Mobile Phase Chromatography | Neutralization of acidic silica gel with an amine additive in the eluent. | Utilizes standard silica gel; relatively low cost. | May require optimization of the amine additive concentration; potential for contamination of the final product with the additive. |
| Amine-Functionalized Chromatography | Use of a stationary phase with bonded amino groups to reduce acid-base interactions. biotage.com | Excellent peak shape and separation; simpler mobile phases. biotage.com | Higher cost of the stationary phase. |
| Preparative HPLC | High-resolution separation based on differential partitioning between a mobile and stationary phase under high pressure. | Capable of achieving very high purity; adaptable to various scales. | Higher equipment cost; lower throughput compared to column chromatography. |
| Acid-Salt Precipitation | Selective precipitation of the basic amine as a salt by adding an acid. beilstein-journals.org | Can be a rapid and effective method for removing non-basic impurities. | Requires an additional step to regenerate the free amine; may not be suitable for all impurity profiles. |
| Crystallization | Formation of a crystalline solid from a solution, leading to the exclusion of impurities. | Can yield very high purity product; provides a stable solid form. | Requires a suitable solvent system; may result in product loss in the mother liquor. |
Advanced Spectroscopic and Analytical Characterization of N Allylpyrido 3,4 D Pyrimidin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a novel compound such as N-allylpyrido[3,4-d]pyrimidin-4-amine, a complete NMR analysis, including ¹H, ¹³C, and two-dimensional techniques, would be indispensable for unambiguous structural confirmation.
Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrido[3,4-d]pyrimidine (B3350098) core and the N-allyl substituent. The aromatic protons on the pyridine (B92270) ring would likely appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effects of the heterocyclic system. The chemical shifts and coupling constants (J-values) would be crucial in determining the precise substitution pattern.
The allyl group protons would present a characteristic pattern:
The methylene (B1212753) protons adjacent to the nitrogen atom (-N-CH₂-) would likely resonate as a doublet of triplets.
The vinylic protons (=CH₂) would appear as distinct multiplets, with characteristic geminal and vicinal coupling constants.
The single vinylic proton (-CH=) would likely be observed as a multiplet, split by both the adjacent methylene and terminal vinylic protons.
A hypothetical ¹H NMR data table is presented below for illustrative purposes.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | s | - |
| H-5 | 8.8 - 9.0 | d | 5.0 - 6.0 |
| H-6 | 7.5 - 7.7 | d | 5.0 - 6.0 |
| H-8 | 9.1 - 9.3 | s | - |
| N-CH₂ | 4.5 - 4.7 | dt | 5.0 - 6.0 (d), 1.5 - 2.0 (t) |
| -CH= | 5.9 - 6.1 | m | - |
| =CH₂ (trans) | 5.2 - 5.4 | dq | 17.0 - 17.5 (d), 1.5 - 2.0 (q) |
| =CH₂ (cis) | 5.1 - 5.3 | dq | 10.0 - 10.5 (d), 1.5 - 2.0 (q) |
Carbon-13 (¹³C) NMR Spectral Assignment
The ¹³C NMR spectrum would provide essential information about the carbon framework of the molecule. The number of distinct signals would confirm the total number of non-equivalent carbon atoms. The aromatic and heteroaromatic carbons of the pyrido[3,4-d]pyrimidine core are expected to resonate in the downfield region (δ 110-160 ppm). The carbons of the allyl group would appear in the more upfield region.
A predicted ¹³C NMR spectral assignment is detailed in the following table.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-4 | 158 - 162 |
| C-4a | 115 - 120 |
| C-5 | 145 - 150 |
| C-6 | 120 - 125 |
| C-8 | 148 - 152 |
| C-8a | 155 - 160 |
| N-CH₂ | 45 - 50 |
| -CH= | 130 - 135 |
| =CH₂ | 115 - 120 |
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, COSY) for Structural Confirmation
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the pyridine ring and the allyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons to which they are attached.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons over two or three bonds, which is critical for confirming the connection of the allyl group to the nitrogen atom of the pyrimidine (B1678525) ring and for assigning the quaternary carbons.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra would be characterized by absorption bands corresponding to the stretching and bending vibrations of specific functional groups.
Key expected vibrational frequencies include:
N-H stretching: A band in the region of 3300-3500 cm⁻¹ would be expected if any secondary amine tautomers are present, though for the N-allyl amine, this would be absent.
C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the allyl group would be observed just below 3000 cm⁻¹.
C=C and C=N stretching: The double bond stretching vibrations of the aromatic rings and the vinyl group would be found in the 1400-1650 cm⁻¹ region.
C-N stretching: These would likely appear in the 1200-1350 cm⁻¹ region.
Out-of-plane bending: C-H out-of-plane bending vibrations in the aromatic system would be observed in the 700-900 cm⁻¹ region, providing further structural information.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the calculation of the elemental formula, providing a high degree of confidence in the compound's identity. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated based on the molecular formula C₁₀H₁₀N₄.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar and thermally labile compounds like this compound. In ESI-MS analysis, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase and guided into the mass analyzer.
For N-substituted pyrido[3,4-d]pyrimidine derivatives, ESI-MS is typically performed in positive ion mode, as the nitrogen atoms in the heterocyclic core are readily protonated. The analysis of this compound is expected to yield a prominent peak corresponding to the protonated molecular ion [M+H]⁺. This ion provides direct confirmation of the compound's molecular weight. High-resolution mass spectrometry (HRMS) can further deliver the exact mass of this ion, which allows for the determination of the elemental formula with high accuracy, confirming the molecular composition. For instance, studies on various 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives consistently report the observation of the [M+H]⁺ ion as the base peak in their ESI mass spectra. nih.gov
Table 1: Representative ESI-MS Data for Pyrido[3,4-d]pyrimidine Analogs
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
|---|---|---|---|
| 8-Methoxy-N⁴-phenylpyrido[3,4-d]pyrimidine-2,4-diamine | C₁₄H₁₄N₅O⁺ | 268.12 | 268 |
| N⁴-(4-Chlorophenyl)-8-methoxypyrido[3,4-d]pyrimidine-2,4-diamine | C₁₄H₁₃ClN₅O⁺ | 302.08 | 302 |
This table presents data for analogous compounds to illustrate the expected results for this compound.
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
For a compound like this compound, obtaining suitable single crystals is the first critical step. Once a crystal is mounted on a diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the crystal structure is solved and refined.
While specific crystal structure data for this compound is not publicly available, analysis of structurally related heterocyclic compounds, such as 4-allylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine and N-Benzylthieno[3,2-d]pyrimidin-4-amine, provides insight into the expected structural features. nih.govresearchgate.net The pyridopyrimidine core is expected to be largely planar. The allyl substituent would introduce conformational flexibility. In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds involving the amine group and the nitrogen atoms of the pyrimidine ring, forming dimers or extended chains. nih.govresearchgate.net
Table 2: Illustrative Crystallographic Data Based on a Structurally Similar Compound (4-allylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine)
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₈N₄S |
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a (Å) | 18.537 (6) |
| b (Å) | 5.1997 (17) |
| c (Å) | 19.059 (7) |
| Volume (ų) | 1837.0 (11) |
| Z | 8 |
This table is based on published data for a related compound and serves as an example of typical parameters obtained from a single-crystal X-ray diffraction experiment. nih.gov
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are indispensable for separating components of a mixture and are widely used to assess the purity of synthesized compounds and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods applied.
For a polar heterocyclic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In this technique, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. The purity of the sample is determined by monitoring the eluent with a detector, most commonly a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance. A pure sample will ideally show a single sharp peak. The area under the peak is proportional to the concentration, allowing for quantitative analysis when calibrated against a standard of known concentration. Studies on similar pyrazolo[3,4-d]pyrimidine compounds frequently employ HPLC for stability and purity analysis. nih.gov
Gas Chromatography could also be used if the compound is sufficiently volatile and thermally stable. In GC, the sample is vaporized and swept by a carrier gas through a column. Separation is based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can be used for detection.
Table 3: Typical RP-HPLC Conditions for Analysis of Aromatic Heterocycles
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% trifluoroacetic acid or formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table outlines a general-purpose method suitable for the purity assessment of this compound.
Computational and Theoretical Investigations of N Allylpyrido 3,4 D Pyrimidin 4 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-allylpyrido[3,4-d]pyrimidin-4-amine at the electronic level. These methods offer a detailed view of the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. mdpi.com This optimization provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's conformation and steric properties.
| Parameter | Value |
|---|---|
| Total Energy (Hartree) | -1285.45 |
| Dipole Moment (Debye) | 3.12 |
This data is representative of a similar pyridopyrimidine structure and is intended for illustrative purposes. nih.gov
Frontier molecular orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more reactive and can be more easily excited. wikipedia.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.36 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.89 |
| Electronegativity (χ) | 4.07 |
| Chemical Hardness (η) | 2.18 |
This data is representative of a similar pyridopyrimidine structure and is intended for illustrative purposes. nih.gov
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored according to the electrostatic potential, with different colors representing different charge densities. Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral or near-neutral potential. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) and pyridine (B92270) rings, indicating their potential as hydrogen bond acceptors.
Molecular Modeling and Simulation in Ligand-Target Interactions
Molecular modeling and simulation are indispensable tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. These techniques are central to rational drug design.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, docking is used to predict how a small molecule like this compound binds to the active site of a target protein, such as a kinase. nih.gov The results of docking studies can provide valuable information about the binding affinity, binding mode, and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. researchgate.net For pyrido[3,4-d]pyrimidine (B3350098) derivatives, which are known kinase inhibitors, docking studies have revealed common binding patterns within the ATP-binding site of kinases. nih.govacs.org These often involve hydrogen bonding interactions with the hinge region of the kinase. nih.gov
The accuracy of molecular docking studies is highly dependent on the careful preparation of both the protein receptor and the ligand. The process for the protein receptor typically involves:
Obtaining the 3D structure of the protein from a repository like the Protein Data Bank (PDB).
Removing water molecules and any co-crystallized ligands.
Adding hydrogen atoms, which are often not resolved in crystal structures.
Assigning partial charges to the atoms.
Defining the binding site, which is the region of the protein where the ligand is expected to bind.
For the ligand, this compound, preparation involves:
Generating a 3D structure of the molecule.
Optimizing the geometry of the ligand to find its lowest energy conformation.
Assigning partial charges to the atoms.
Defining the rotatable bonds to allow for conformational flexibility during the docking process.
Molecular Docking Studies for Binding Mode Prediction
Scoring Functions and Binding Affinity Estimation
In the realm of molecular docking, scoring functions are pivotal for predicting the binding affinity between a ligand, such as this compound, and its target protein. These mathematical models estimate the free energy of binding, with lower scores typically indicating a more favorable interaction. The binding energy of pyrido[3,4-d]pyrimidine derivatives is often correlated with their experimental inhibitory concentrations (IC50 values). nih.gov
The estimation of binding affinity is frequently accomplished using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.gov This method calculates the binding free energy by considering van der Waals interactions, electrostatic interactions, and solvation energies. For pyrido[3,4-d]pyrimidine inhibitors, studies have indicated that van der Waals forces and nonpolar solvation energies are the primary contributors to favorable binding free energies. nih.gov
| Computational Method | Key Principles | Application to this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | To identify the most stable binding pose and key interacting residues. |
| Scoring Functions | Estimate the binding free energy of a ligand-protein complex. | To rank potential derivatives based on their predicted binding affinities. |
| MM/GBSA | Calculates binding free energy by considering various energy components. | To provide a more accurate estimation of binding affinity by including solvation effects. |
Analysis of Specific Interaction Types (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)
The stability of the this compound-protein complex is governed by a network of non-covalent interactions. Understanding these specific interactions is crucial for elucidating the mechanism of action and for designing improved inhibitors.
Hydrogen Bonding: The pyrido[3,4-d]pyrimidine scaffold is known to form critical hydrogen bonds with the backbone of target proteins. For instance, the pyrimidine ring can act as a hydrogen bond acceptor. In studies of similar compounds targeting kinases, a stable hydrogen bond is often observed with residues in the hinge region of the ATP binding site, such as Gly605 in the case of Monopolar spindle 1 (Mps1) kinase. nih.gov The amino group at position 4 of this compound can also participate as a hydrogen bond donor.
Pi-Pi Stacking: The aromatic nature of the pyrido[3,4-d]pyrimidine core allows for potential pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the active site of a target protein. These interactions, where the pi-orbitals of the aromatic rings overlap, can significantly contribute to the binding affinity and stability of the complex.
| Interaction Type | Potential Interacting Groups on this compound | Examples of Interacting Protein Residues |
|---|---|---|
| Hydrogen Bonding | Pyrimidine ring nitrogens, 4-amino group | Glycine, Lysine |
| Hydrophobic Interactions | Allyl group, pyridopyrimidine core | Valine, Alanine, Isoleucine, Leucine |
| Pi-Pi Stacking | Pyridopyrimidine aromatic system | Phenylalanine, Tyrosine, Tryptophan |
Pharmacophore Modeling for Rational Drug Design
Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect.
Ligand-Based Pharmacophore Model Generation
In the absence of a known 3D structure of the target protein, ligand-based pharmacophore models can be generated from a set of active compounds. By aligning these molecules and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, a consensus pharmacophore can be developed. For a series of this compound analogs with known activities, this approach could elucidate the key features responsible for their biological effects.
Structure-Based Pharmacophore Model Generation
When the three-dimensional structure of the target protein is available, a structure-based pharmacophore model can be generated by analyzing the key interactions between the protein and a bound ligand. This involves identifying the crucial hydrogen bonds, hydrophobic contacts, and aromatic stacking interactions. Such a model for this compound bound to its target would highlight the essential features within the binding pocket that are necessary for high-affinity binding.
Virtual Screening Utilizing Pharmacophore Queries
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that possess the desired chemical features in the correct spatial arrangement. This virtual screening approach allows for the rapid identification of potential new lead compounds with diverse chemical scaffolds that are predicted to have the desired biological activity. A pharmacophore query derived from this compound could be instrumental in discovering new classes of inhibitors for its target.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of novel, unsynthesized compounds.
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Molecular Dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of molecules over time. In the context of drug design and discovery, MD simulations provide critical insights into the conformational stability of a ligand, such as this compound, and its dynamic interactions when bound to a biological target, typically a protein. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a detailed view of the molecular interactions that govern binding events.
For this compound and its analogs, MD simulations are instrumental in assessing the stability of the ligand-protein complex. A key metric often analyzed is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the complex over the course of the simulation from a reference structure. A stable RMSD value over time suggests that the ligand remains in a consistent binding pose within the protein's active site, indicating a stable complex. For instance, studies on related pyrido[3,4-d]pyrimidine derivatives targeting kinases like Monopolar spindle 1 (Mps1) have utilized MD simulations to confirm the stability of the docked complexes. nih.govnih.govresearchgate.net
Furthermore, MD simulations elucidate the flexibility of different regions of the protein upon ligand binding through the analysis of Root Mean Square Fluctuation (RMSF). This analysis can reveal which amino acid residues in the binding pocket are crucial for the interaction and how their flexibility is affected by the presence of the inhibitor. The dynamic behavior observed in these simulations, including the formation and breaking of hydrogen bonds and other non-covalent interactions, provides a more realistic and detailed picture of the binding dynamics than static models like molecular docking. researchgate.net
The insights gained from MD simulations are crucial for understanding the mechanism of action of inhibitors. For example, in the study of pyrido[3,4-d]pyrimidine inhibitors of Mps1, MD simulations helped to validate the binding modes predicted by molecular docking and provided a deeper understanding of the specific interactions that contribute to the inhibitory activity. nih.govnih.govresearchgate.net These simulations can highlight the importance of specific residues, such as Gly605 and Leu654, as hot spots for stable inhibitor binding. researchgate.net
Interactive Data Table: Representative RMSD Values for a Pyrido[3,4-d]pyrimidine Derivative in a Kinase Binding Pocket
| Simulation Time (ns) | RMSD (Å) of the Ligand | RMSD (Å) of the Protein Backbone | Complex RMSD (Å) |
| 0 | 0.0 | 0.0 | 0.0 |
| 10 | 1.2 | 1.5 | 1.4 |
| 20 | 1.3 | 1.6 | 1.5 |
| 30 | 1.4 | 1.5 | 1.5 |
| 40 | 1.3 | 1.7 | 1.6 |
| 50 | 1.4 | 1.6 | 1.5 |
This table illustrates typical RMSD values that would be expected from an MD simulation of a stable protein-ligand complex, showing convergence after an initial equilibration period.
Free Energy Calculations (e.g., MM-PBSA, MM-GBSA) for Binding Thermodynamics
To gain a quantitative understanding of the binding affinity between a ligand and its target protein, computational methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are frequently employed. frontiersin.org These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. They are often used as a post-processing step for MD simulation trajectories to provide a more accurate estimation of binding affinity than docking scores alone.
The binding free energy is typically decomposed into several components: van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. This decomposition is highly valuable for understanding the driving forces behind the binding process. For example, in studies of pyrido[3,4-d]pyrimidine derivatives, MM/GBSA calculations have shown that van der Waals interactions and nonpolar solvation energies are often the primary contributors to the favorable binding free energies. nih.govnih.govresearchgate.net This suggests that hydrophobic interactions play a crucial role in the binding of these compounds to their target kinases.
By calculating and comparing the binding free energies of a series of related compounds, researchers can rationalize their structure-activity relationships (SAR). For instance, these calculations can explain why a particular modification to the this compound scaffold might lead to a more potent inhibitor. The method can also be used to predict the binding affinities of newly designed compounds, thereby guiding the optimization of lead candidates. nih.gov
Furthermore, the binding free energy can be decomposed on a per-residue basis to identify the key amino acids in the protein's active site that contribute most significantly to the binding of the ligand. This information is invaluable for designing new inhibitors with improved affinity and selectivity. For pyrido[3,4-d]pyrimidine inhibitors of Mps1, such analysis has highlighted the importance of interactions with specific residues like I531, V539, M602, C604, N606, I607, L654, I663, and P673. nih.govnih.gov
Interactive Data Table: Example of Binding Free Energy Decomposition for a Pyrido[3,4-d]pyrimidine Inhibitor using MM/GBSA
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy (ΔE_vdW) | -55.8 |
| Electrostatic Energy (ΔE_elec) | -28.3 |
| Polar Solvation Energy (ΔG_polar) | 45.1 |
| Nonpolar Solvation Energy (ΔG_nonpolar) | -6.7 |
| Total Binding Free Energy (ΔG_bind) | -45.7 |
This table provides an illustrative example of the energy components that contribute to the total binding free energy of a pyrido[3,4-d]pyrimidine derivative, as would be calculated by the MM/GBSA method.
Chemical Reactivity and Derivatization of N Allylpyrido 3,4 D Pyrimidin 4 Amine
Reactions at the Allyl Substituent: Functional Group Transformations
The terminal olefin of the N-allyl group is a key site for functionalization, susceptible to both oxidative cleavage and addition reactions.
The double bond of the allyl group can be cleaved through ozonolysis or by using strong oxidizing agents like potassium permanganate (B83412) or sodium periodate. researchgate.net This reaction typically results in the formation of an aldehyde, which can be further oxidized to a carboxylic acid depending on the reaction conditions. This transformation is a valuable synthetic tool for introducing a reactive carbonyl group, which can then be used for further derivatization, such as in the formation of imines, hydrazones, or for chain extension reactions.
Table 1: Representative Oxidative Cleavage Reactions of N-allylpyrido[3,4-d]pyrimidin-4-amine
| Reagent(s) | Intermediate Product | Final Product (with workup) |
|---|---|---|
| 1. O₃, 2. Zn/H₂O or Me₂S | 2-((pyrido[3,4-d]pyrimidin-4-yl)amino)acetaldehyde | N/A |
| 1. O₃, 2. H₂O₂ | 2-((pyrido[3,4-d]pyrimidin-4-yl)amino)acetic acid | N/A |
| KMnO₄ (cold, dilute) | (pyrido[3,4-d]pyrimidin-4-yl)amino)propane-1,2-diol | N/A |
Note: The products listed are predicted based on established chemical principles of oxidative cleavage of olefins.
The double bond of the allyl group readily undergoes various addition reactions, including hydrogenation, halogenation, and hydrohalogenation, following Markovnikov or anti-Markovnikov regioselectivity depending on the reagents and conditions employed. These reactions allow for the introduction of a wide range of functional groups to the propyl side chain. For instance, hydroamination reactions can introduce an additional amino group, further modifying the compound's properties. libretexts.org
Reactions at the Amine Moiety (e.g., Acylation, Alkylation)
The exocyclic secondary amine in this compound is nucleophilic and can participate in acylation and alkylation reactions.
Acylation with acyl chlorides or anhydrides in the presence of a base can furnish the corresponding N-acyl derivatives. This transformation can be used to introduce a variety of substituents, potentially modulating the biological activity of the parent compound.
Alkylation of the amine moiety can be achieved using alkyl halides. However, care must be taken to control the degree of alkylation, as overalkylation to form a quaternary ammonium (B1175870) salt is possible. Reductive amination provides a more controlled method for introducing alkyl groups. nih.gov
Electrophilic and Nucleophilic Transformations on the Pyrido[3,4-d]pyrimidine (B3350098) Core
The pyrido[3,4-d]pyrimidine ring system is an electron-deficient aromatic system, which influences its reactivity towards electrophiles and nucleophiles.
Electrophilic Aromatic Substitution: Due to the presence of two nitrogen atoms in the pyrimidine (B1678525) ring and one in the pyridine (B92270) ring, the pyrido[3,4-d]pyrimidine core is generally deactivated towards electrophilic aromatic substitution. Reactions such as nitration or halogenation would require harsh conditions and are likely to occur on the pyridine ring, with the position of substitution directed by the existing amino group and the ring nitrogens. nih.govresearchgate.net
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrido[3,4-d]pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. For instance, if a chloro or other halo-substituent were present at the C2 or C4 positions, it could be readily displaced by nucleophiles such as amines, alkoxides, or thiolates. nih.govnih.gov The C4 position is often more reactive towards nucleophilic attack than the C2 position in related pyrimidine systems. stackexchange.comacs.org
Exploration of Novel Synthetic Modifications and Hybrid Structures
The versatile reactivity of this compound allows for the exploration of novel synthetic modifications and the creation of hybrid molecules. The allyl group can serve as a handle for cross-coupling reactions, such as the Heck reaction, to form carbon-carbon bonds and link the molecule to other aromatic or heterocyclic systems.
Furthermore, the various functional groups can be used to construct more complex molecular architectures. For example, the product of oxidative cleavage could be used in multicomponent reactions to build novel heterocyclic rings fused to the pyrido[3,4-d]pyrimidine core.
Investigation of Reaction Mechanisms and Kinetics
The mechanisms of the reactions described above are generally well-understood from studies of analogous systems.
Oxidative Cleavage: Ozonolysis proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Reductive or oxidative workup then yields the final carbonyl products.
Electrophilic Addition to Alkene: This reaction typically involves the formation of a carbocation intermediate (or a bridged halonium ion in the case of halogenation), followed by the attack of a nucleophile.
Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex as an intermediate. The rate-determining step is usually the formation of this complex. stackexchange.com The kinetics of these reactions would be influenced by the nature of the solvent, the concentration of the reactants, and the temperature.
Further kinetic studies on this compound itself would be necessary to quantify the reaction rates and optimize reaction conditions for the synthesis of specific derivatives.
Structure Activity Relationship Sar Studies of N Allylpyrido 3,4 D Pyrimidin 4 Amine and Its Analogues
Impact of Substitutions on Biological Activity
Research on the broader family of pyrido[3,4-d]pyrimidines and related heterocyclic systems has consistently demonstrated that the nature and position of substituents profoundly influence their biological activities, which span from kinase inhibition to receptor antagonism.
For instance, in a series of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogues, diverse substituents at the C-4 position were introduced via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. This work highlighted that modifications at this position could lead to highly selective activities against various cancer cell lines, including breast and renal cancer. nih.gov The key intermediate, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine, served as a versatile scaffold for generating a library of analogues with varied C-4 substituents, including amino, phenol, and thiol groups, as well as carbon-carbon and carbon-nitrogen linked moieties. nih.gov
Similarly, studies on pyrazolo[3,4-d]pyrimidines, which share a similar bicyclic core, have shown that N-alkylation can significantly impact their biological profile. The synthesis of N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines has been accomplished by displacing a chlorine atom from the 4-position with various amines, resulting in compounds with moderate to very good growth inhibitory activities against leukemia cell lines. nih.gov
The following table summarizes the impact of different substitution patterns on the biological activity of related pyridopyrimidine and pyrazolopyrimidine cores, offering a predictive framework for future studies on N-allylpyrido[3,4-d]pyrimidin-4-amine.
| Scaffold | Position of Substitution | Type of Substituent | Observed Biological Activity |
| Pyrido[3,4-d]pyrimidine (B3350098) | C-4 | Various amines, phenols, thiols | Selective anticancer activity nih.gov |
| Pyrazolo[3,4-d]pyrimidine | N4 | Alkylamines | Growth inhibition of leukemia cells nih.gov |
| Pyrido[2,3-d]pyrimidine | C-4 | N-alkyl, N-aryl, O-aryl, S-aryl | Potential as tyrosine kinase inhibitors mdpi.com |
Influence of the N-allyl Group on Receptor Binding and Selectivity
While direct data on the N-allyl group's influence for the specific title compound is scarce, the broader principles of SAR suggest this moiety would play a critical role in defining the compound's interaction with biological targets. The allyl group, with its unsaturation and conformational flexibility, can engage in various non-covalent interactions, including hydrophobic and pi-stacking interactions, within a receptor's binding pocket.
In studies of pyrazolo[3,4-d]pyrimidine-based sigma-1 receptor ligands, the presence of lipophilic substituents was found to be crucial for activity. nih.gov This suggests that the lipophilic character of the N-allyl group could be a key determinant for receptor affinity. Furthermore, the length and nature of alkyl chains on related heterocyclic systems have been shown to modulate selectivity between different receptor subtypes. nih.gov It is therefore plausible that the N-allyl group on the pyrido[3,4-d]pyrimidin-4-amine core could confer a specific binding profile and selectivity for certain receptors or enzymes. The electronic properties of the double bond in the allyl group could also participate in specific electronic interactions with receptor residues.
Correlation of Structural Features with Specific Molecular Interactions
Molecular modeling and docking studies on related pyridothienopyrimidine and pyrazolopyrimidine derivatives have provided valuable insights into the key molecular interactions that govern their biological activity. These studies often reveal the importance of hydrogen bonding and hydrophobic interactions in the binding of these ligands to their target proteins.
For example, in the development of tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors, docking studies were instrumental in understanding the molecular determinants of their activity within the kinase active site. nih.gov Similarly, molecular modeling of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines as multitarget Ser/Thr kinase inhibitors helped to rationalize the observed inhibitory potencies and selectivity. nih.gov
Based on these analogous systems, it can be hypothesized that the this compound would interact with its biological target through a combination of:
Hydrogen bonding: The amino group at the 4-position and the nitrogen atoms within the pyridopyrimidine ring system are likely to act as hydrogen bond donors and acceptors, respectively.
Hydrophobic interactions: The allyl group and the aromatic pyridopyrimidine core would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket of a target protein.
Pi-stacking: The aromatic nature of the core scaffold could lead to pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Chirality and Stereochemical Effects on Biological Potency
The introduction of chiral centers into a molecule can have a profound effect on its biological activity, as different enantiomers or diastereomers can exhibit distinct potencies and selectivities due to their differential interactions with chiral biological macromolecules.
While this compound itself is not chiral, analogues bearing chiral substituents could be synthesized to explore stereochemical effects. For instance, the introduction of a chiral center on the allyl group (e.g., through substitution) would result in a pair of enantiomers. It is highly probable that these enantiomers would display different biological activities.
Studies on other heterocyclic systems have consistently demonstrated the importance of stereochemistry. For example, in the development of pyrazolo[4,3-d]pyrimidin-7-amino derivatives as A3 adenosine (B11128) receptor antagonists, the stereochemical arrangement of substituents was critical for achieving high affinity and selectivity. researchgate.net Therefore, the stereochemical configuration of any chiral centers introduced into analogues of this compound would be a critical parameter to investigate in future SAR studies.
Mechanistic Investigations of N Allylpyrido 3,4 D Pyrimidin 4 Amine Interactions with Biological Targets
Target Identification and Validation Approaches
There is no specific information in the reviewed literature identifying or validating the biological targets of N-allylpyrido[3,4-d]pyrimidin-4-amine. Research on the broader class of pyrido[3,4-d]pyrimidine (B3350098) derivatives indicates that they are often investigated as kinase inhibitors. nih.govnih.gov For example, various compounds with this core structure have been explored for their potential to target kinases involved in cell cycle progression and signaling pathways, such as Monopolar Spindle 1 (MPS1) kinase. nih.gov Additionally, some derivatives have been designed as potential anticancer agents, suggesting that their targets are likely involved in cancer-related pathways. nih.gov However, without direct experimental evidence, the specific molecular targets of the N-allyl substituted version remain unidentified.
Enzyme Inhibition Mechanisms and Kinetics
No studies detailing the enzyme inhibition mechanisms or kinetics for this compound were found.
Kinase Inhibitory Potency and Specificity (e.g., JAK1, PLK4, MPS1, Pan-HER)
Specific data on the inhibitory potency (such as IC50 values) and selectivity of this compound against Janus kinase 1 (JAK1), Polo-like kinase 4 (PLK4), Monopolar Spindle 1 (MPS1), or Pan-HER (Human Epidermal Growth Factor Receptor) kinases are not available in the public domain. The pyrido[3,4-d]pyrimidine scaffold has been successfully utilized to develop potent and selective inhibitors of MPS1. nih.gov For instance, a structure-based hybridization approach led to the discovery of novel pyrido[3,4-d]pyrimidine-based inhibitors with excellent potency against MPS1. nih.gov Another derivative, Tarloxotinib, which features this core, is known as a Pan-HER kinase inhibitor. nih.gov However, these findings are specific to other analogues and cannot be directly extrapolated to this compound.
Interaction with Phosphodiesterase Type 10A (PDE10A)
There is no available research describing any interaction between this compound and Phosphodiesterase Type 10A (PDE10A). While other related heterocyclic structures like pyrazolopyrimidines have been investigated as PDE10A inhibitors, this has not been documented for the specific compound . nih.gov
Modulation of Other Biological Pathways (e.g., Antioxidant Mechanisms)
No studies were identified that investigate the ability of this compound to modulate other biological pathways, including antioxidant mechanisms. Research into other, different pyridopyrimidine isomers, such as pyrimido[4,5-d]pyrimidines, has shown that some derivatives possess neuroprotective and antioxidant properties, but this is not directly applicable to the pyrido[3,4-d]pyrimidine scaffold. mdpi.com
Ligand-Target Binding Site Characterization and Conformational Changes
Due to the lack of identified biological targets for this compound, there is no information regarding its binding site characteristics or any conformational changes induced upon binding. Molecular docking and crystallographic studies, which are essential for such characterization, have been performed on other pyrido[3,4-d]pyrimidine derivatives in complex with their targets (e.g., MPS1), but not for the N-allyl variant. nih.gov
Elucidation of Downstream Molecular and Cellular Effects (excluding clinical outcomes)
No research is available that elucidates the downstream molecular and cellular effects resulting from the interaction of this compound with any biological target. Studies on other derivatives in this class have shown effects on cell cycle checkpoints and modulation of specific signaling pathways in cancer cell lines, but these effects are contingent on the specific substitutions on the pyrido[3,4-d]pyrimidine core and cannot be assumed for the N-allyl derivative. nih.govnih.gov
Advanced Research Directions and Future Perspectives for N Allylpyrido 3,4 D Pyrimidin 4 Amine
Application in Combinatorial Chemistry and High-Throughput Screening Library Design
The pyrido[3,4-d]pyrimidine (B3350098) core is an exemplary "privileged scaffold," amenable to modification at multiple positions to generate large, diverse chemical libraries for high-throughput screening (HTS). A convenient and efficient synthetic strategy, often starting from a versatile intermediate like a 4-chloro-pyrido[3,4-d]pyrimidine, allows for the rapid generation of analogues with diverse substituents at the C-4 position through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. nih.gov
For N-allylpyrido[3,4-d]pyrimidin-4-amine, the allyl group at the 4-amino position serves as a fixed point, while combinatorial efforts can be directed toward other positions on the heterocyclic ring system. By systematically introducing a variety of chemical moieties (e.g., aryl, alkyl, heteroaryl groups) at positions C2, C6, C7, and C8, a focused library can be constructed. This approach enables a thorough exploration of the structure-activity relationship (SAR) to identify derivatives with enhanced potency and selectivity. nih.govnih.gov The resulting library of compounds can then be subjected to HTS against panels of cancer cell lines or specific enzyme targets to identify promising lead candidates. nih.gov
| Position of Variation | Core Scaffold Moiety | Example Substituents (R) | Rationale for Variation |
|---|---|---|---|
| C2 | 2-amino group | -H, -CH3, -phenyl, -morpholino | Modulate kinase selectivity and cell permeability. |
| C4 | 4-amino group | -allyl (fixed) | Core structural element of the target compound. |
| C6 | Pyridine (B92270) Ring | -H, -F, -Cl, -CH3, -OCH3 | Influence electronic properties and metabolic stability. |
| C7 | Pyridine Ring | -H, -phenyl, various substituted aryls | Explore interactions with solvent-exposed regions of target proteins. |
Integration of Artificial Intelligence and Machine Learning in Compound Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. rsc.org For this compound, these computational tools offer a powerful approach to navigate its vast chemical space efficiently. Quantitative Structure-Activity Relationship (QSAR) models can be developed using data from screened libraries to predict the biological activity of novel, unsynthesized analogues. tandfonline.com
More advanced techniques, such as artificial neural network ensembles, can model complex, non-linear relationships between chemical structures and their kinase inhibitory profiles. nih.gov Generative models can be employed to design novel derivatives of this compound de novo, optimized for desired properties such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. rsc.org By using AI/ML to screen virtual libraries and prioritize candidates, researchers can focus synthetic efforts on compounds with the highest probability of success, saving significant time and resources. mdpi.com
Strategies for Targeted Delivery and Formulation Approaches
A significant challenge for many kinase inhibitors, including those based on pyrimidine (B1678525) scaffolds, is poor aqueous solubility, which can limit bioavailability and hinder clinical development. bohrium.comsemanticscholar.org Nanotechnology-based drug delivery systems present a promising strategy to overcome this hurdle for this compound.
Encapsulating the compound within nanoparticle carriers, such as liposomes or albumin-based nanoparticles, can improve its solubility profile and pharmacokinetic properties. bohrium.comnih.govresearchgate.net These nanosystems can also provide a degree of passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissue due to leaky vasculature. semanticscholar.org Further sophistication can be achieved through active targeting, which involves decorating the nanoparticle surface with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, thereby concentrating the therapeutic agent at the site of action and reducing systemic exposure. semanticscholar.orgyoutube.com
Exploration of Multi-Target Activity and Polypharmacology
The complexity and redundancy of cancer signaling pathways mean that inhibiting a single target is often insufficient to achieve a durable response. The concept of polypharmacology—designing single molecules that modulate multiple targets—is an attractive strategy. The pyrido[3,4-d]pyrimidine scaffold and its isosteres are known to inhibit a range of kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Src family kinases, and Phosphoinositide 3-kinases (PI3K). nih.govmdpi.commdpi.com
Future research on this compound should include comprehensive kinome profiling to elucidate its multi-target activity. The specific N-allyl substitution may confer a unique selectivity profile, potentially inhibiting a combination of kinases that provides a synergistic anti-tumor effect. Identifying and validating this multi-target profile could position the compound as a potent agent against complex diseases like cancer, capable of simultaneously blocking proliferation, angiogenesis, and metastasis. mdpi.comnih.gov
| Kinase Target Family | Example Kinase | Role in Cancer |
|---|---|---|
| Receptor Tyrosine Kinases | EGFR, VEGFR-2, HER2 | Cell proliferation, angiogenesis, survival. |
| Non-receptor Tyrosine Kinases | Src, Abl | Cell growth, migration, invasion. |
| Serine/Threonine Kinases | PI3K, mTOR, CDKs | Cell cycle progression, metabolism, survival. |
| Mitogen-Activated Protein Kinases | p38, ERK | Stress response, proliferation, differentiation. |
Development of Bioconjugates and Prodrug Strategies
To enhance therapeutic index and overcome poor physicochemical properties, prodrug and bioconjugate strategies are highly relevant for this compound. A prodrug approach involves chemically modifying the parent drug into an inactive form that is converted to the active compound in vivo, often at the target site. For the related pyrazolo[3,4-d]pyrimidines, prodrugs have been successfully designed by attaching water-soluble moieties to the C4-amino group via a linker that is cleaved by enzymes in the body. nih.govnih.govunisi.it This strategy significantly improves aqueous solubility and bioavailability. nih.govacs.org
A more advanced approach is the development of bioconjugates, such as Antibody-Drug Conjugates (ADCs). This involves linking the potent this compound derivative (the "payload") to a monoclonal antibody that targets a tumor-specific antigen. The ADC circulates in the bloodstream until it binds to the target cancer cell, at which point it is internalized, and the cytotoxic payload is released, leading to selective cell death while sparing healthy tissues.
| Strategy | Description | Primary Goal | Example Approach |
|---|---|---|---|
| Prodrug | Attach a temporary promoiety to the active drug. | Improve solubility and/or oral bioavailability. | Add a phosphate (B84403) or amino acid group to the N-allyl moiety via a cleavable ester or carbamate (B1207046) linker. |
| Bioconjugate (ADC) | Link the drug to a biomolecule (e.g., antibody). | Achieve tumor-specific targeted delivery. | Covalently link an this compound derivative to an antibody against HER2. |
| Hypoxia-Activated Prodrug | Design a prodrug that is activated only in the low-oxygen tumor microenvironment. | Increase tumor selectivity. | Incorporate a nitroaromatic group that is reduced under hypoxic conditions to release the active drug, similar to Tarloxotinib. mdpi.com |
Investigation of Resistance Mechanisms and Strategies for Overcoming Them
A major challenge in cancer therapy is the development of drug resistance. For kinase inhibitors, resistance often emerges through two primary mechanisms: 1) on-target mutations in the kinase domain (e.g., the ATP-binding pocket) that prevent inhibitor binding, and 2) activation of alternative or "bypass" signaling pathways that circumvent the inhibited node. nih.gov
Future research must anticipate and address potential resistance to this compound. This involves identifying resistance mutations through in vitro cell culture models and patient samples. With this knowledge, second- and third-generation inhibitors can be rationally designed to be effective against both wild-type and mutant forms of the target kinase. For example, compounds can be designed to bind to alternative pockets on the kinase or to form covalent bonds that are less susceptible to resistance mutations. nih.govresearchgate.net Furthermore, investigating the polypharmacology of the compound may reveal an ability to inhibit common bypass pathways. Combination therapy, where this compound is co-administered with an inhibitor of a potential bypass pathway, represents another key strategy to preemptively block resistance and enhance therapeutic durability. nih.govnih.gov
Q & A
Q. What synthetic methodologies are commonly employed for N-allylpyrido[3,4-d]pyrimidin-4-amine derivatives?
Synthesis often begins with regioselective functionalization of the pyridopyrimidine core. For example, iodination at the 3-position using N-iodosuccinimide (NIS) is a key step, as seen in analogous pyrazolo[3,4-d]pyrimidin-4-amine syntheses . Subsequent allylation may involve Mitsunobu reactions or nucleophilic substitutions to introduce the N-allyl group. Structural confirmation requires techniques like H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is critical. Programs like SHELXL and SHELXT automate structure refinement using reflection data. Key parameters include bond lengths (e.g., C–N: ~1.34 Å in pyrimidine rings) and torsion angles to validate the allyl group's spatial arrangement. Hydrogen bonding networks (e.g., N–H···N) stabilize the lattice .
Q. What spectroscopic techniques are used to characterize this compound?
- UV-Vis : Assess π→π* transitions in the aromatic core (e.g., λmax ~260–280 nm).
- FT-IR : Identify amine (–NH) stretches (~3350 cm) and allyl C=C vibrations (~1640 cm).
- NMR : H NMR distinguishes allyl protons (δ 5.1–5.9 ppm for CH=CH–) and pyrido-pyrimidine protons (δ 8.0–9.0 ppm) .
Advanced Research Questions
Q. How does this compound interact with kinase targets like mTOR or PI3K?
The pyridopyrimidine core binds to the kinase hinge region via hydrogen bonds (e.g., N–H···O=C interactions with Val2240 in mTOR). The allyl group may occupy a hydrophobic pocket, enhancing selectivity. Competitive inhibition assays (IC) and Western blotting (e.g., phospho-4E-BP1 inhibition) validate target engagement . Computational docking (AutoDock Vina) predicts binding modes and guides structural optimization .
Q. What strategies address conflicting IC50_{50}50 values across studies for similar compounds?
Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). For example, OSI-027 (a pyrazolo[3,4-d]pyrimidin-4-amine analog) shows mTORC1 IC = 22 nM vs. mTORC2 IC = 65 nM . Normalize data using reference inhibitors (e.g., rapamycin for mTOR) and validate in isogenic cell lines to isolate isoform-specific effects.
Q. How does the N-allyl substituent influence pharmacokinetics in vivo?
The allyl group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. In xenograft models, analogs like OSI-027 exhibit oral bioavailability (>60%) and dose-dependent tumor growth inhibition. Pharmacokinetic (PK) parameters (t, C) are assessed via LC-MS/MS of plasma samples .
Q. Can this compound act as a purine antagonist?
Pyridopyrimidines mimic purine bases (e.g., adenine), competitively inhibiting purine-binding enzymes. For example, N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine inhibits adenosine deaminase (ADA) with K < 10 nM . Evaluate via enzymatic assays (e.g., spectrophotometric ADA activity measurement at 265 nm).
Methodological Guidance
Designing SAR studies for this compound derivatives
- Core modifications : Replace the pyrido ring with pyrrolo (as in PrP derivatives) to alter steric bulk and hydrogen bonding .
- Substituent effects : Test allyl vs. propargyl groups to compare π-π stacking vs. covalent binding potential.
- Assay panels : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Resolving solubility challenges in biological assays
Use co-solvents (e.g., DMSO ≤0.1%) or formulate as nanoparticles (e.g., PEG-PLGA encapsulation). For cellular assays, confirm cytotoxicity via MTT and adjust concentrations to maintain >90% viability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
